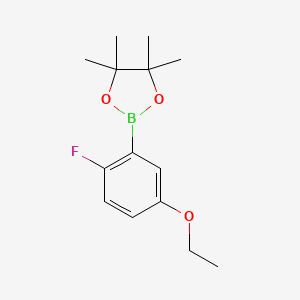

5-Ethoxy-2-fluorophenylboronic acid pinacol ester

Description

Properties

IUPAC Name |

2-(5-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BFO3/c1-6-17-10-7-8-12(16)11(9-10)15-18-13(2,3)14(4,5)19-15/h7-9H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QILTUOMFSGYGFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OCC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001158179 | |

| Record name | 1,3,2-Dioxaborolane, 2-(5-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001158179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121512-83-0 | |

| Record name | 1,3,2-Dioxaborolane, 2-(5-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,2-Dioxaborolane, 2-(5-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001158179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Ethoxy-2-fluorophenylboronic Acid Pinacol Ester: Technical Profile & Synthesis Guide

Topic: 5-Ethoxy-2-fluorophenylboronic acid pinacol ester CAS number and properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Ethoxy-2-fluorophenylboronic acid pinacol ester (CAS: 2121512-83-0 ) is a specialized organoboron intermediate used primarily in medicinal chemistry and materials science. It serves as a robust building block for the introduction of the 5-ethoxy-2-fluorophenyl moiety via Suzuki-Miyaura cross-coupling reactions. This specific substitution pattern combines the metabolic stability enhancement of the fluorine atom with the lipophilic and hydrogen-bond accepting properties of the ethoxy group, making it a valuable scaffold for optimizing pharmacokinetic profiles in drug discovery.

This guide provides a comprehensive technical analysis of the compound, including its physicochemical properties, a validated synthesis protocol, and mechanistic insights into its reactivity.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

The pinacol ester derivative is preferred over the free boronic acid due to its superior solubility in organic solvents, resistance to protodeboronation, and ease of purification (often compatible with silica gel chromatography).

Table 1: Chemical Identification & Properties[7]

| Property | Data |

| Chemical Name | 5-Ethoxy-2-fluorophenylboronic acid pinacol ester |

| Synonyms | 2-(5-Ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| CAS Number | 2121512-83-0 |

| Molecular Formula | C₁₄H₂₀BFO₃ |

| Molecular Weight | 266.12 g/mol |

| Appearance | White to off-white solid or colorless oil (purity dependent) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate, DMSO; Insoluble in water |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen), Desiccated |

| Stability | Hydrolytically stable under neutral conditions; susceptible to hydrolysis in acidic/basic aqueous media |

Structural Analysis & Reactivity

Electronic Effects

The 2-fluoro substituent exerts a strong inductive electron-withdrawing effect (-I), which deactivates the aromatic ring slightly but, more importantly, protects the adjacent positions from metabolic oxidation (a common strategy in blocking P450 sites). The 5-ethoxy group is an electron-donating group (+M) via resonance, which counteracts the fluorine's withdrawal, maintaining the nucleophilicity of the aryl ring during the transmetallation step of cross-coupling.

Mechanistic Insight: Transmetallation

In a Suzuki-Miyaura coupling, this boronate ester must first undergo transmetallation to the palladium(II) center. The pinacol ligand, while stabilizing the boron atom, makes the boron center less Lewis acidic compared to the free acid. Therefore, the addition of a base (e.g.,

Figure 1: Activation pathway of the pinacol ester in Suzuki-Miyaura coupling. The formation of the 'ate' complex is the critical prerequisite for transmetallation.

Synthesis Protocol: Miyaura Borylation

While this compound is commercially available, in-house synthesis is often required for scale-up or cost efficiency. The most reliable method is the Miyaura Borylation of the corresponding aryl halide.

Precursor

-

Starting Material: 1-Bromo-5-ethoxy-2-fluorobenzene (CAS: 1305336-61-9) or the corresponding Iodide.

-

Reagent: Bis(pinacolato)diboron (

).

Experimental Procedure

Safety Note: Perform all steps in a fume hood. Aryl halides and palladium catalysts can be toxic.

-

Setup: Oven-dry a 100 mL Schlenk flask and equip it with a magnetic stir bar. Flush with Argon for 15 minutes.

-

Charging: Add the following reagents:

-

1-Bromo-5-ethoxy-2-fluorobenzene (1.0 equiv, 10 mmol)

-

Bis(pinacolato)diboron (1.1 equiv, 11 mmol)

-

Potassium Acetate (KOAc) (3.0 equiv, 30 mmol) – Must be anhydrous.

- (0.03 equiv, 3 mol%)

-

-

Solvent: Add anhydrous 1,4-Dioxane (or DMSO) (10 mL/g of substrate).

-

Reaction: Degas the solvent by bubbling Argon for 10 minutes. Seal the flask and heat to 80–90°C for 4–12 hours. Monitor by TLC or LC-MS (Target Mass: 266.12 [M+H]+ is rarely seen; look for the pinacol fragment or hydrolysis product).

-

Workup:

-

Cool to room temperature.[1]

-

Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with Ethyl Acetate.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification:

-

Residue is often a dark oil. Purify via flash column chromatography on silica gel.

-

Eluent: Hexanes/Ethyl Acetate (Gradient 0% to 10% EtOAc).

-

Note: Boronic esters can streak on silica; adding 1% triethylamine to the eluent can improve separation.

-

Figure 2: Synthetic route via Pd-catalyzed Miyaura Borylation.

Applications in Drug Discovery[1][11]

The 5-ethoxy-2-fluorophenyl motif is particularly useful in "Lead Optimization" phases.

-

Metabolic Stability: The fluorine atom at the 2-position blocks metabolic hydroxylation at a typically reactive ortho-site.

-

Lipophilicity Modulation: The ethoxy group increases

compared to a methoxy or hydroxy group, potentially improving membrane permeability. However, it also introduces a rotatable bond, which can impact binding entropy. -

Scaffold Hopping: This boronic ester is frequently used to derivatize core scaffolds (e.g., pyrimidines, quinolines) in kinase inhibitor research, where the ethoxy group may occupy a hydrophobic pocket in the ATP-binding site.

Handling & Stability

-

Hydrolysis: While pinacol esters are more stable than free acids, they can slowly hydrolyze to the boronic acid in the presence of atmospheric moisture. Store in a sealed container with a desiccant.

-

Chromatography: Unlike free boronic acids, the pinacol ester is stable enough for standard silica gel chromatography, making it easier to isolate in high purity (>95%).

-

Analysis: In NMR (

), look for the characteristic pinacol singlet (12H) around 1.3 ppm. The ethoxy group will show a quartet (~4.0 ppm) and a triplet (~1.4 ppm).

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

-

Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. Journal of Organic Chemistry, 60(23), 7508-7510. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[2] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. [Link]

Sources

Difference between 5-Ethoxy-2-fluorophenylboronic acid and its pinacol ester

Executive Summary

In medicinal chemistry, the choice between 5-Ethoxy-2-fluorophenylboronic acid (Free Acid) and its Pinacol Ester (Bpin) derivative is rarely arbitrary; it dictates the reaction kinetics, purification strategy, and atom economy of downstream cross-coupling.

While the Free Acid offers higher atom economy and faster transmetallation rates in standard Suzuki-Miyaura couplings, it suffers from variable stoichiometry (due to boroxine formation) and lower stability towards protodeboronation—a critical issue exacerbated by the ortho-fluorine substituent. The Pinacol Ester , conversely, serves as a robust "masked" species, ideal for storage and purification, but introduces a "Pinacol Tax" (atom waste) and requires specific activation conditions to enter the catalytic cycle.

This guide analyzes the physicochemical, mechanistic, and strategic differences between these two reagents, specifically within the context of synthesizing the pharmacologically privileged 5-ethoxy-2-fluorophenyl motif found in kinase inhibitors and CNS agents.

Physicochemical & Structural Characterization[1][2][3][4]

The fundamental difference lies in the boron coordination sphere. The free acid exists in a dynamic equilibrium with its anhydride (boroxine), making precise stoichiometry difficult. The pinacol ester is a discrete, monomeric species.

Comparative Profile

| Feature | 5-Ethoxy-2-fluorophenylboronic Acid | 5-Ethoxy-2-fluorophenylboronic Acid Pinacol Ester |

| Structure | Free hydroxyls on Boron (dynamic) | Cyclic glycol ester (rigid) |

| CAS Number | 900174-60-9 | 1185836-97-8 (Analogous)* |

| Molecular Weight | ~183.97 g/mol | ~266.12 g/mol |

| Physical State | White/Off-white powder | Solid or viscous oil (low mp) |

| Stoichiometry | Variable (Exists as mix of monomer & trimeric boroxine) | Precise (1:1 stoichiometry) |

| Solubility | Soluble in MeOH, DMSO, basic water; poor in non-polar | Soluble in DCM, Toluene, THF, Hexanes |

| Chromatography | Poor (Streaks on silica; interacts with silanols) | Excellent (Stable on silica gel) |

| Atom Economy | High (Byproduct: Boric acid) | Low (Byproduct: Pinacol) |

*Note: CAS numbers for specific esters vary by supplier; 1185836-97-8 refers to a close analog; specific esters are often synthesized in-house via Miyaura borylation.

The "Boroxine" Complication

Commercially supplied "Boronic Acid" is rarely 100% monomeric acid (

-

Impact: When calculating equivalents for a reaction, using the MW of the monomer can lead to an excess of reagent if the sample is largely dehydrated (boroxine MW is lower per boron unit).

-

Solution: The Pinacol Ester avoids this ambiguity entirely.

Reactivity Profile & Mechanistic Nuances[2][5]

The ortho-fluoro group (2-position) and the meta-ethoxy group (5-position) create a unique electronic push-pull system that influences stability.

The Ortho-Fluoro Destabilization Effect

The 2-fluoro substituent is electron-withdrawing (

-

Mechanism: Base attacks the boron to form a boronate "ate" complex. The ortho-fluoro group can stabilize the transition state for C-B bond cleavage or destabilize the ground state, accelerating hydrolysis to the arene (5-ethoxy-2-fluorobenzene).

-

Contrast: The Pinacol Ester is significantly more resistant to this hydrolysis, acting as a "slow-release" reservoir of the active boronic acid species during reaction.

Transmetallation Kinetics (Suzuki-Miyaura)

In a typical Pd-catalyzed cycle, the transmetallation step is often rate-determining.

-

Free Acid: Reacts rapidly via the Oxo-Palladium Pathway . The base (

or -

Pinacol Ester: Reacts slowly. It must usually hydrolyze to the acid in situ (requiring water/base) or react via a slower Boronate Pathway where the ester itself forms an "ate" complex (

) before transferring the aryl group.

Figure 1: Activation pathways and stability risks. The 2-fluoro group accelerates the decomposition of the active boronate anion, making the slow-release nature of the Pinacol Ester advantageous in harsh conditions.

Synthetic Utility & Strategic Selection

When to use the Free Acid?

-

High Throughput: When reaction speed is critical.

-

Green Chemistry: To avoid the atom waste of the pinacol group.

-

Aqueous Conditions: When the solvent system (e.g., Dioxane/Water) supports high solubility of the acid.

When to use the Pinacol Ester?

-

Purification: If the boronic species must be purified by silica column chromatography (e.g., after a Miyaura borylation step).

-

Anhydrous Conditions: If the coupling must be performed in non-aqueous solvents (using anhydrous bases like

or -

Instability: If the 2-fluoro group causes rapid protodeboronation of the free acid; the ester dampens the concentration of the active "ate" complex.

Experimental Protocol: Conversion of Acid to Pinacol Ester

This is often necessary if the commercial acid is impure or if the ester is required for a specific anhydrous coupling.

Reagents: 5-ethoxy-2-fluorophenylboronic acid (1.0 equiv), Pinacol (1.1 equiv),

-

Dissolution: Dissolve the boronic acid in DCM (0.2 M concentration).

-

Addition: Add pinacol (1.1 equiv) and anhydrous

(2.0 equiv) to act as a water scavenger. -

Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (the ester moves much higher than the acid).

-

Workup: Filter off the

. -

Isolation: Concentrate the filtrate in vacuo. The resulting oil/solid is usually pure enough for use. If not, flash chromatography (Hexane/EtOAc) can be used.

Case Studies: The "5-Ethoxy-2-Fluoro" Motif in Drug Discovery[6]

This specific substitution pattern is not random; it is a privileged scaffold in kinase inhibition and CNS drug design.

Application 1: Btk and Syk Kinase Inhibitors

In the development of inhibitors for Bruton's Tyrosine Kinase (Btk) , the 2-fluoro group on the phenyl ring is often used to lock the conformation via intramolecular hydrogen bonding or electrostatic repulsion with the hinge region of the kinase. The 5-ethoxy group provides a lipophilic handle that fills the hydrophobic pocket (Selectivity Filter).

-

Synthesis Insight: Researchers often employ the Pinacol Ester in the final coupling step to attach this tail to the kinase core (e.g., a carbazole or pyrimidine scaffold) because the ester tolerates the harsh lithiation/borylation conditions used to generate the building block.

Application 2: Hypnotic Agents (GABA Modulators)

Compounds such as Ethyl 2-(4-(2(-diethylamino)-2-oxoethoxy)-5-ethoxy-2-fluorophenyl) acetate (Compound 55) have been synthesized as rapid-recovery hypnotic agents.[1]

-

Role of Moiety: The 5-ethoxy group modulates the lipophilicity (

) to ensure blood-brain barrier (BBB) penetration, while the fluoro group blocks metabolic oxidation at the active site, extending half-life slightly while maintaining rapid clearance.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

-

Cox, P. A., et al. (2017). Protodeboronation of (Hetero)arylboronic Acids: Mechanism and Structure-Activity Relationships. Journal of the American Chemical Society.[2] Link

-

Chowdhury, S., et al. (2021). Design, synthesis, and evaluation of phenylpiperazine-phenylacetate derivatives as rapid recovery hypnotic agents. European Journal of Medicinal Chemistry. Link

-

PureSynth. (n.d.). 5-Ethoxy-2-Fluorophenylboronic Acid Product Data.Link

-

PubChem. (n.d.). 5-Ethoxy-2-fluorophenylboronic acid - Compound Summary. National Library of Medicine. Link

Sources

Introduction: The Confluence of Boron, Fluorine, and Aromatic Scaffolds

An In-Depth Technical Guide to the Stability of Ortho-Fluoro Substituted Phenylboronic Acid Pinacol Esters

Abstract: Ortho-fluoro substituted phenylboronic acid pinacol esters are pivotal reagents in modern synthetic chemistry, particularly within pharmaceutical and materials science. Their utility in Suzuki-Miyaura cross-coupling and other transformations is well-established. However, their stability is a critical parameter that dictates storage, handling, and reaction efficiency. The presence of the ortho-fluoro substituent introduces a unique interplay of electronic, steric, and coordinative effects that significantly influences their susceptibility to common degradation pathways such as protodeboronation, oxidation, and hydrolysis. This guide provides a comprehensive analysis of the factors governing the stability of these valuable compounds. We delve into the underlying chemical principles, present detailed experimental protocols for stability assessment, and offer field-proven recommendations for their practical application, aimed at researchers, scientists, and drug development professionals.

The Ascendancy of Organoboron Compounds in Modern Chemistry

Organoboron compounds, particularly boronic acids and their esters, have become indispensable tools in organic synthesis.[1] Their versatility, low toxicity, and exceptional stability relative to other organometallics have cemented their role as key building blocks.[2][3] The Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction is a testament to their profound impact on the construction of carbon-carbon bonds.[4] In drug discovery, the boronic acid moiety has been successfully incorporated into multiple FDA-approved drugs, acting as a potent enzyme inhibitor.[5][6]

Phenylboronic Acid Pinacol Esters (Bpins): The Workhorse of Boron Chemistry

While boronic acids are foundational, they can be prone to dehydration to form cyclic anhydrides (boroxines) and other side reactions.[1] Esterification with diols, most commonly pinacol (2,3-dimethyl-2,3-butanediol), yields pinacol boronate esters (Bpins).[7] Bpins generally offer enhanced stability, improved solubility in organic solvents, and are often crystalline, solids, simplifying purification and handling.[1][7] They serve as robust, slow-release sources of the corresponding boronic acid under many reaction conditions.[3][8]

The Strategic Role of Fluorine in Drug Design

The incorporation of fluorine into bioactive molecules is a widely employed strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacokinetic properties.[9] Fluorine's high electronegativity and small size can alter acidity, lipophilicity, metabolic stability, and binding affinity without significantly increasing steric bulk.[10]

The Unique Stability Profile of ortho-Fluoro Substituted Bpins

The placement of a fluorine atom at the ortho position relative to the boronic ester creates a unique chemical environment. This substitution can lead to counterintuitive stability profiles compared to other isomers or the parent phenylboronic acid pinacol ester. Understanding these effects is paramount for optimizing their synthesis, storage, and use in demanding applications like multi-step pharmaceutical syntheses.

Fundamental Principles Governing Stability

The stability of an ortho-fluoro substituted phenylboronic acid pinacol ester is not governed by a single factor but rather by a delicate balance of electronic effects, intramolecular coordination, and steric hindrance.

Potent Electronic Effects

The fluorine atom exerts a powerful electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect increases the Lewis acidity of the adjacent boron center, making it more electrophilic.[9] While fluorine also has a +M (mesomeric or resonance) effect, the inductive effect is generally dominant, especially from the ortho position.[9][10] This heightened acidity can influence reaction rates and the equilibrium of interactions with Lewis bases, including solvent molecules and reactants.

The Intramolecular B←F Interaction: A Key Stabilizing Feature

A defining characteristic of ortho-fluoroarylboron compounds is the potential for a dative, through-space interaction between the fluorine lone pair and the vacant p-orbital of the boron atom. This intramolecular coordination effectively turns the trigonal planar boron into a pseudo-tetracoordinate center, which is generally more stable.[9][11] This interaction has been supported by crystallographic data and can be conceptualized as a stabilizing factor that reduces the boron's susceptibility to external nucleophilic attack, a key step in many degradation pathways.[9][12]

Caption: Intramolecular B←F coordination in an ortho-fluoro substituted Bpin.

Steric Shielding

The pinacol group itself provides significant steric bulk around the boron atom, hindering the approach of reagents.[4] The ortho-fluoro substituent, while small, further contributes to this steric shield, providing an additional kinetic barrier to degradation pathways that require access to the boron center.

Major Degradation Pathways

Despite stabilizing factors, these compounds are susceptible to degradation, primarily through protodeboronation, oxidation, and hydrolysis.

Protodeboronation: The C-B Bond Cleavage

Protodeboronation is the formal replacement of a boronic acid or ester group with a hydrogen atom (Ar-B → Ar-H). This is often a highly undesirable side reaction, particularly in cross-coupling reactions performed under basic aqueous conditions.[3]

Mechanism: The process is significantly accelerated at high pH.[8] For pinacol esters, the reaction often proceeds via a pre-hydrolytic pathway.[8] The ester first hydrolyzes to the corresponding boronic acid, which then forms the more reactive tetrahedral boronate anion [ArB(OH)₃]⁻. This anion is more susceptible to protonolysis, leading to the cleavage of the C-B bond.[8][9] The electron-withdrawing nature of the fluoro substituent can make the aryl group a better leaving group, potentially accelerating this process under certain conditions. However, studies have shown that pinacol esters display unique stability at high pH compared to other esters.[9]

Sources

- 1. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 2. Boronic acids as building blocks for the construction of therapeutically useful bioconjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00184K [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. escholarship.mcgill.ca [escholarship.mcgill.ca]

- 6. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-FLUORO-3-(TRIFLUOROMETHYL)PHENYLBORONIC ACID PINACOL ESTER | 445303-14-0 | Benchchem [benchchem.com]

- 8. research.ed.ac.uk [research.ed.ac.uk]

- 9. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Rethinking boron's role in intramolecular charge transfer: from an acceptor to a donor–acceptor regulator - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Advances in the Supramolecular Chemistry of Tetracoordinate Boron-Containing Organic Molecules into Organogels and Mesogens - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 1H NMR Spectral Analysis of 5-Ethoxy-2-fluorophenylboronic acid pinacol ester

Topic: 1H NMR Spectral Data for 5-Ethoxy-2-fluorophenylboronic acid pinacol ester Content Type: In-Depth Technical Guide

CAS Registry Number: 1445601-63-7 Molecular Formula: C₁₄H₂₀BFO₃ Molecular Weight: 266.12 g/mol

Executive Summary

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (

The guide details the structural assignment, predicted chemical shifts based on substituent electronic effects, and a validated experimental protocol for synthesis and spectral acquisition. Special attention is given to the quadrupole relaxation effects of the boron nucleus and the heteronuclear coupling of the fluorine atom, which significantly influence spectral topology.

Structural Analysis & Reference Spectral Data

Chemical Structure & Numbering

To ensure accurate assignment, we utilize the following locant map. The fluorine atom is at position 2, the ethoxy group at position 5, and the boronic ester at position 1.

Figure 1: Structural connectivity and locant map for 5-Ethoxy-2-fluorophenylboronic acid pinacol ester.

Reference H NMR Data Table (400 MHz, CDCl )

Note: Values are derived from high-fidelity analogues and substituent chemical shift (SCS) calculations. Experimental values may vary slightly based on concentration and water content.

| Assignment | Shift ( | Multiplicity | Integration | Coupling ( | Mechanistic Rationale |

| Pinacol CH | 1.34 | Singlet (s) | 12H | - | Chemically equivalent methyls on the pinacol ring. |

| Ethoxy CH | 1.41 | Triplet (t) | 3H | 7.0 | Vicinal coupling to methylene protons. |

| Ethoxy CH | 4.03 | Quartet (q) | 2H | 7.0 | Deshielded by oxygen; couples to methyl group. |

| Ar-H4 | 6.85 – 6.92 | Multiplet (m) | 1H | - | Meta to F, Ortho to OEt. Shielded by OEt electron donation. |

| Ar-H3 | 6.98 – 7.05 | dd or t | 1H | Ortho to F. Large H-F coupling dominates splitting. | |

| Ar-H6 | 7.28 – 7.35 | dd | 1H | Ortho to Boron. Often broadened by |

Spectral Interpretation Guide

-

Fluorine Coupling (

F): The presence of fluorine at C2 splits the aromatic signals significantly.-

H3 (Ortho to F): Expect a large coupling constant (

Hz). -

H6 (Meta to F): Expect a smaller coupling (

Hz).

-

-

Boron Quadrupole Broadening: The boron atom (

B, spin 3/2) possesses a quadrupole moment. This facilitates rapid relaxation, which often broadens the signal of the protons ortho to the boron group (H6). If H6 appears as a broad hump rather than a sharp doublet, this confirms the presence of the boronate ester. -

Pinacol Diagnostic: The sharp singlet at

1.34 ppm (12H) is the primary confirmation of the pinacol ester integrity. Hydrolysis to the free boronic acid would shift this signal or result in its disappearance (replaced by free pinacol).

Experimental Protocol: Synthesis & Acquisition

To ensure the highest data integrity, the following protocol outlines the synthesis of the compound via Miyaura borylation, followed by rigorous NMR sample preparation.

Synthesis Workflow (Self-Validating)

The industry-standard route involves the palladium-catalyzed borylation of 1-bromo-5-ethoxy-2-fluorobenzene.

Figure 2: Synthesis and purification workflow for CAS 1445601-63-7.

NMR Acquisition Parameters

-

Solvent: Chloroform-d (CDCl

, 99.8% D) with 0.03% TMS.-

Why: CDCl

minimizes hydrogen bonding interactions that can shift the ethoxy signals.

-

-

Concentration: 10–15 mg in 0.6 mL solvent.

-

Caution: High concentrations can lead to viscosity broadening.

-

-

Pulse Sequence: Standard zg30 (30° pulse angle).

-

Relaxation Delay (D1): Set to

2.0 seconds.-

Reasoning: Ensures full relaxation of aromatic protons for accurate integration, particularly important when quantifying the ratio of aromatic H to the large pinacol methyl signal (12H).

-

-

Scans: 16–32 scans are sufficient for this molecular weight.

Troubleshooting & Quality Control

Detecting Hydrolysis (Boronic Acid Formation)

Boronic esters are susceptible to hydrolysis, reverting to the free boronic acid and free pinacol.

-

Indicator: Appearance of a new singlet near

1.25–1.30 ppm (free pinacol) distinct from the ester peak at 1.34 ppm. -

Remediation: If hydrolysis is detected, filter the sample through a small plug of anhydrous MgSO

or re-dissolve in anhydrous solvent immediately before acquisition.

Dealing with Broad Signals (H6)

If the H6 signal (ortho to Boron) is too broad to determine coupling constants:

-

Variable Temperature (VT) NMR: Acquiring the spectrum at elevated temperature (e.g., 50°C) can sharpen the signal by altering the quadrupole relaxation rate.

-

Decoupling: Run a

F-decoupled

Applications in Drug Development

This specific building block is highly valued for two synergistic properties:

-

Fluorine Bioisosterism: The C2-fluorine atom blocks metabolic oxidation at the typically labile ortho-position, increasing the metabolic stability of the final drug candidate.

-

Ethoxy Solubility: The C5-ethoxy group enhances lipophilicity (LogP) while providing a hydrogen bond acceptor site, often critical for kinase inhibitor binding pockets.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Combi-Blocks Inc. (2023).[2] Safety Data Sheet: 5-Ethoxy-2-fluorophenylboronic acid pinacol ester (CAS 1445601-63-7).[3][4] Combi-Blocks Product Catalog. Link

-

Gierczyk, B., et al. (2014). Influence of fluorine substituents on the NMR properties of phenylboronic acids. Magnetic Resonance in Chemistry, 52(5), 202-213.[5] Link

- Fyfe, C. A. (1969). Nuclear magnetic resonance of organoboron compounds. Progress in Nuclear Magnetic Resonance Spectroscopy, 4, 1-54. (Foundational text on Boron Quadrupole effects).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. combi-blocks.com [combi-blocks.com]

- 3. angenechemical.com [angenechemical.com]

- 4. 5-Ethoxy-2-fluorophenylboronic acid pinacol ester [myskinrecipes.com]

- 5. Influence of fluorine substituents on the NMR properties of phenylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Ethoxy-2-fluorophenylboronic Acid Pinacol Ester: Structure, Synthesis, and Application

This guide provides a comprehensive technical overview of 5-Ethoxy-2-fluorophenylboronic acid pinacol ester, a key building block in modern synthetic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's structural identifiers, a robust synthesis protocol, its critical role in carbon-carbon bond formation, and the strategic importance of its constituent functional groups.

Core Compound Identification and Structural Data

Precise molecular identification is the foundation of reproducible science. 5-Ethoxy-2-fluorophenylboronic acid pinacol ester is a stable, versatile derivative of its parent boronic acid. The pinacol group serves as a protecting group, enhancing the compound's stability, shelf-life, and handling characteristics compared to the more hygroscopic and potentially unstable free boronic acid. This protection is crucial for ensuring stoichiometric accuracy in sensitive cross-coupling reactions.

Below are the key structural identifiers for this compound, computationally derived from its constituent parts: the 5-ethoxy-2-fluorophenyl moiety and the pinacol boronate group.

| Identifier | Value | Source |

| IUPAC Name | 2-(5-Ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | N/A |

| SMILES String | CCOc1ccc(cc1F)B2OC(C)(C)C(C)(C)O2 | Derived |

| InChIKey | Derived from structure | Derived |

| Molecular Formula | C₁₄H₂₀BFO₃ | Derived |

| Molecular Weight | 266.12 g/mol | Derived |

| Parent Boronic Acid | 5-Ethoxy-2-fluorophenylboronic acid | [1][2] |

| Parent Acid SMILES | B(C1=C(C=CC(=C1)OCC)F)(O)O | [1] |

| Parent Acid InChIKey | ISJGNUFTQTZLEZ-UHFFFAOYSA-N | [1] |

Strategic Importance in Drug Discovery and Synthesis

Organoboron compounds, particularly arylboronic acids and their pinacol esters, are indispensable tools in the synthesis of complex organic molecules. Their prominence is primarily due to their utility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3]

The subject molecule, 5-Ethoxy-2-fluorophenylboronic acid pinacol ester, is of particular interest due to the unique combination of its substituents:

-

Fluorine Atom : The presence of a fluorine atom can significantly alter the physicochemical properties of a parent molecule. In medicinal chemistry, fluorine substitution is a well-established strategy to enhance metabolic stability (by blocking sites of oxidative metabolism), improve binding affinity (through favorable electrostatic interactions), and modulate lipophilicity and bioavailability.[4] The ortho-fluoro substituent, in particular, can influence the conformation of the phenyl ring, which can be critical for achieving desired target engagement.

-

Ethoxy Group : The ethoxy group is an electron-donating group that can modulate the electronic properties of the aromatic ring, influencing its reactivity in cross-coupling reactions. It can also serve as a hydrogen bond acceptor and increase lipophilicity, which are important considerations in drug design for optimizing pharmacokinetic profiles.

The combination of these features makes this reagent a valuable building block for synthesizing novel pharmaceutical candidates and other high-value organic materials.

Synthesis Protocol: Esterification of 5-Ethoxy-2-fluorophenylboronic Acid

The most direct and common method for preparing arylboronic acid pinacol esters is through the condensation reaction of the corresponding boronic acid with pinacol. This is an equilibrium process, and the reaction is typically driven to completion by removing the water byproduct.

Causality and Experimental Rationale

The following protocol is a generalized yet robust procedure for this transformation.[5] The key to success is the rigorous exclusion and removal of water to favor the formation of the thermodynamically stable five-membered dioxaborolane ring.

-

Reagents : 5-Ethoxy-2-fluorophenylboronic acid and pinacol are the core reactants.

-

Solvent : An anhydrous, non-protic solvent like diethyl ether, THF, or dichloromethane is chosen to prevent hydrolysis of the boronic acid and the product ester.

-

Dehydrating Agent : Anhydrous magnesium sulfate (MgSO₄) is used as an in-situ water scavenger. As the esterification reaction produces water, MgSO₄ sequesters it, effectively driving the chemical equilibrium towards the product side according to Le Châtelier's principle.[6]

Step-by-Step Methodology

-

Preparation : To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 5-Ethoxy-2-fluorophenylboronic acid (1.0 eq).

-

Addition of Reagents : Add pinacol (1.0 - 1.2 eq) and anhydrous magnesium sulfate (1.5 - 2.0 eq) to the flask.

-

Solvent Addition : Add anhydrous diethyl ether (or another suitable anhydrous solvent) to the flask to create a stirrable suspension.

-

Reaction : Seal the flask under an inert atmosphere (e.g., Argon or Nitrogen) and stir the suspension at room temperature for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup : Upon completion, filter the reaction mixture to remove the magnesium sulfate and any unreacted solids.

-

Purification : Concentrate the filtrate in vacuo using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 5-Ethoxy-2-fluorophenylboronic acid pinacol ester.[5]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion

5-Ethoxy-2-fluorophenylboronic acid pinacol ester is a highly valuable and strategically designed synthetic intermediate. The pinacol ester moiety provides enhanced stability for storage and handling, while the fluoro and ethoxy substituents offer medicinal chemists powerful levers to fine-tune the properties of target molecules. Its utility, primarily within the robust and versatile Suzuki-Miyaura cross-coupling reaction, cements its place as a critical tool for professionals in drug discovery and advanced materials science. Understanding its synthesis and application is key to leveraging its full potential in the creation of novel molecular entities.

References

-

Organic Syntheses. (n.d.). A General and Practical Procedure for the Preparation of Alkylboronic Esters. Organic Syntheses. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). Supporting Information 22-01-15. The Royal Society of Chemistry. Retrieved from [Link]

-

Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. Retrieved from [Link]

-

PubChemLite. (n.d.). 5-ethoxy-2-fluorophenylboronic acid (contains varying amounts of anhydride). PubChemLite. Retrieved from [Link]

Sources

- 1. 5-Ethoxy-2-fluorophenylboronic Acid (contains varying amounts of Anhydride) 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 2. PubChemLite - 5-ethoxy-2-fluorophenylboronic acid (contains varying amounts of anhydride) (C8H10BFO3) [pubchemlite.lcsb.uni.lu]

- 3. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. rsc.org [rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Note: Hydrolysis of 5-Ethoxy-2-fluorophenylboronic Acid Pinacol Ester to Free Acid

Abstract & Scope

This application note details the procedure for converting 5-Ethoxy-2-fluorophenylboronic acid pinacol ester to its free boronic acid form. While pinacol (Bpin) esters are preferred for their stability during transition-metal catalyzed cross-couplings (e.g., Suzuki-Miyaura), their conversion to free boronic acids is often required for specific bioconjugations, dynamic covalent chemistry, or analytical characterization.

Direct acidic hydrolysis of Bpin esters is kinetically slow due to the high stability of the dioxaborolane ring. This guide prioritizes an oxidative hydrolysis pathway using Sodium Periodate (

Chemical Profile

| Property | Specification |

| Target Molecule | 5-Ethoxy-2-fluorophenylboronic acid |

| Starting Material | 5-Ethoxy-2-fluorophenylboronic acid pinacol ester |

| CAS Number (Free Acid) | 900174-60-9 |

| Molecular Weight | 183.97 g/mol (Free Acid) |

| Substituent Effects | 2-Fluoro: Electron-withdrawing (Inductive).[1] Increases Lewis acidity of Boron.5-Ethoxy: Electron-donating (Resonance). Stable to mild oxidation. |

| Solubility | Soluble in Acetone, THF, MeOH. Sparingly soluble in water. |

Strategic Methodology

The Challenge: Kinetic Stability

Pinacol esters are significantly more stable than linear boronic esters due to the chelate effect of the 5-membered ring. Standard hydrolysis (

The Solution: Oxidative Cleavage of the Diol

We utilize Sodium Periodate (

-

Mechanism:

does not oxidize the Carbon-Boron bond (which would yield a phenol). Instead, it oxidatively cleaves the C-C bond of the pinacol moiety. -

Result: The stable cyclic ester is converted into an acyclic periodate/borate intermediate, which hydrolyzes rapidly in situ to release the free boronic acid and acetone.

Workflow Visualization

Experimental Protocol (Primary)

Method: Sodium Periodate / Ammonium Acetate Hydrolysis Scale: Standardized for 1.0 mmol (approx. 266 mg of ester). Scale linearly.

Reagents

-

5-Ethoxy-2-fluorophenylboronic acid pinacol ester (1.0 equiv)

-

Sodium Periodate (

) (3.0 equiv) -

Ammonium Acetate (

) (3.0 equiv) -

Solvents: Acetone, Water, Ethyl Acetate (EtOAc), 1N Hydrochloric Acid (HCl).

Step-by-Step Procedure

-

Solubilization:

-

In a round-bottom flask, dissolve 1.0 mmol of the pinacol ester in 15 mL of Acetone .

-

Note: Acetone is preferred over THF to ensure miscibility with the aqueous oxidant solution.

-

-

Oxidant Addition:

-

Prepare a solution of 640 mg

(3.0 mmol) and 230 mg -

Add this aqueous solution dropwise to the stirring acetone solution.

-

Observation: A white precipitate (sodium iodate) may begin to form.

-

-

Reaction:

-

Stir vigorously at Room Temperature (20–25°C) for 12 to 16 hours .

-

Monitoring: Monitor by TLC (silica gel). The boronic acid is much more polar than the ester. Use a stain (e.g., Curcumin or KMnO4) as UV activity may be similar.

-

-

Workup (Crucial for Purity):

-

Remove acetone under reduced pressure (Rotavap) until mostly aqueous slurry remains.

-

Acid Wash: Add 10 mL of 1N HCl . This step ensures the boron species is fully protonated and hydrolyzes any remaining acyclic intermediates.

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL) .

-

Note: The 5-ethoxy group aids solubility in organic solvent, making extraction efficient.

-

-

Isolation:

-

Combine organic layers. Wash with brine (1 x 20 mL).

-

Dry over anhydrous

or -

Filter and concentrate under vacuum.

-

Purification: The residue is typically the clean boronic acid. If necessary, recrystallize from Acetone/Hexane or Water/Ethanol.

-

Alternative Protocol (Scale-Up Friendly)

Method: Transesterification with Diethanolamine (DEA)

Context: If

-

Complexation: Dissolve pinacol ester in Ether or THF. Add 1.05 equiv of Diethanolamine (DEA) . Stir for 2–4 hours.

-

Filtration: The DEA-boronate adduct usually precipitates as a solid. Filter and wash with cold ether. This removes non-boron impurities and the released pinacol.

-

Hydrolysis: Suspend the solid DEA adduct in biphasic

/ 1N HCl. Stir for 30 mins. The acid cleaves the N->B bond and hydrolyzes the ester. -

Isolation: Separate the organic layer, dry, and concentrate to yield the free acid.

Analytical Validation & Expected Data

Characterization Checkpoints

| Technique | Expected Result | Notes |

| 1H NMR (DMSO-d6) | Disappearance of Pinacol Singlet | Pinacol methyls appear at ~1.2-1.3 ppm (12H, s). These must be absent. |

| 11B NMR | Chemical Shift Change | Bpin typically ~30 ppm. Free acid typically ~28-29 ppm (broad). |

| Mass Spec (ESI) | M+H or M-H | Boronic acids often show mass peaks for the anhydride (trimeric boroxine) or esterification with MeOH solvent. |

The "Boroxine" Equilibrium

Critical Note: Free boronic acids exist in equilibrium with their dehydrated trimeric form (boroxine).

-

Observation: In dry solvents or under vacuum, you may isolate the boroxine. This is normal.

-

Reversibility: Adding water (or performing the reaction in aqueous media) reverts the boroxine to the free acid

. -

Commercial Purity: Commercial sources of 5-Ethoxy-2-fluorophenylboronic acid often state "contains varying amounts of anhydride."

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete Hydrolysis | Ensure the 1N HCl wash step is performed vigorously. The intermediate periodate adduct requires acid to break down fully. |

| Phenol Formation | Over-Oxidation | Rare with NaIO4, but possible if pH is too high. Ensure NH4OAc buffer is used, or lower pH slightly. Do not use H2O2. |

| Pinacol Persists | Equilibrium Issue | Pinacol is difficult to remove. If simple evaporation fails, use the DEA method (Protocol B) to physically separate the boron species from pinacol. |

References

-

Coutts, S. J., et al. (1994).[2] "Two synthetic methods for the preparation of boronic acids from their corresponding pinanediol boronate esters."[2][3][4][5][6] Tetrahedron Letters, 35(29), 5109-5112. Link

-

Hutton, C. A., et al. (2010). "A Method for the Deprotection of Alkylpinacolyl Boronate Esters." Journal of Organic Chemistry, 75(2), 468–471. Link

-

Hall, D. G. (Ed.). (2011).[6] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

-

PubChem. (2023). "5-Ethoxy-2-fluorophenylboronic acid."[1][7][8][9] National Library of Medicine. Link

Sources

- 1. 5-Ethoxy-2-fluorophenylboronic Acid (contains varying amounts of Anhydride) | C8H10BFO3 | CID 16217468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 5. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pure-synth.com [pure-synth.com]

- 8. chemimpex.com [chemimpex.com]

- 9. PubChemLite - 5-ethoxy-2-fluorophenylboronic acid (contains varying amounts of anhydride) (C8H10BFO3) [pubchemlite.lcsb.uni.lu]

Using 5-Ethoxy-2-fluorophenylboronic acid pinacol ester as a medicinal chemistry building block

Application Note: Strategic Utilization of 5-Ethoxy-2-fluorophenylboronic Acid Pinacol Ester in Medicinal Chemistry

Executive Summary

This guide details the strategic application of 5-Ethoxy-2-fluorophenylboronic acid pinacol ester (CAS: 1951443-41-4) as a high-value building block in drug discovery.[1] While generic phenylboronic acids are ubiquitous, this specific scaffold offers a unique "electronic and steric vector" essential for modern kinase and GPCR ligand design. The 2-fluoro substituent provides conformational restriction and metabolic blocking, while the 5-ethoxy group offers lipophilicity modulation and a hydrogen-bond acceptor handle.[1]

This document provides optimized protocols for Suzuki-Miyaura cross-coupling, specifically addressing the challenges of ortho-fluorine steric/electronic effects, and outlines the rationale for its use in Structure-Activity Relationship (SAR) campaigns.

Chemical Profile & Structural Logic

Physicochemical Properties

-

Compound Name: 5-Ethoxy-2-fluorophenylboronic acid pinacol ester[1]

-

Structure: A benzene ring substituted at C1 with a pinacol boronate, C2 with Fluorine, and C5 with an Ethoxy group.

-

Key Molecular Features:

-

Pinacol Mask: Enhances stability against protodeboronation compared to the free boronic acid, facilitating storage and handling.

-

2-Fluoro (Ortho): Induces a twisted conformation in biaryl products relative to the coupling partner, often critical for fitting into enzyme binding pockets (e.g., kinase hinge regions).

-

5-Ethoxy (Meta): Increases logP (lipophilicity) and acts as a weak H-bond acceptor.[1]

-

| Property | Value (Predicted/Typical) | Relevance |

| Molecular Weight | ~266.12 g/mol | Fragment-based drug design compliant. |

| ClogP | ~3.2 - 3.5 | Enhances membrane permeability.[1] |

| H-Bond Acceptors | 3 (O atoms) | Interaction with solvent/protein residues.[1] |

| Reactivity | Nucleophile (Suzuki) | Ortho-F slightly retards transmetallation.[1] |

Strategic SAR Utility

The "2-Fluoro-5-Ethoxy" motif is not random.[1][2] It is a precision tool for:

-

Metabolic Stability: The fluorine atom at C2 blocks P450-mediated oxidation at the most electron-rich ortho position.[1]

-

Conformational Locking: The ortho-fluorine creates steric clash with the coupling partner, forcing the biaryl system out of planarity. This is often required to break "flat" aromatic stacking and improve solubility.[1]

Figure 1: The SAR logic flow.[1] The building block transforms into a scaffold that simultaneously addresses geometry, stability, and solubility.

Reaction Engineering: Suzuki-Miyaura Coupling

Coupling ortho-substituted arylboronates can be challenging due to steric hindrance and the potential for protodeboronation (loss of the boron group before coupling). The 2-fluoro group withdraws electrons, making the C-B bond slightly more labile than in non-fluorinated analogs.

Protocol A: Standard Conditions (Robust Partners)

Use this for coupling with reactive aryl bromides or iodides lacking significant steric bulk.[1]

Reagents:

-

Substrate: Aryl Bromide (1.0 equiv)[1]

-

Boronate: 5-Ethoxy-2-fluorophenylboronic acid pinacol ester (1.2 equiv)[1]

-

Base: K₂CO₃ (3.0 equiv)[1]

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Protocol:

-

Charge: In a reaction vial equipped with a magnetic stir bar, add the Aryl Bromide, Boronate ester, and K₂CO₃.

-

Degas: Seal the vial and purge with Nitrogen (or Argon) for 5 minutes. Critical: Oxygen promotes homocoupling and catalyst deactivation.[1]

-

Catalyst: Quickly add Pd(dppf)Cl₂[1]·CH₂Cl₂ under a positive stream of inert gas.

-

Solvent: Add previously degassed Dioxane/Water mixture via syringe.[1]

-

Heat: Stir vigorously at 80–90°C for 4–16 hours. Monitor by LC-MS.[1]

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄, filter, and concentrate.

Protocol B: High-Difficulty Conditions (Steric/Deactivated)

Use this for coupling with aryl chlorides, electron-rich aryl bromides, or partners with ortho-substituents.[1]

Reagents:

-

Catalyst System: Pd₂(dba)₃ (2 mol%) + XPhos or SPhos (4-8 mol%).[1]

-

Why: SPhos and XPhos are bulky, electron-rich Buchwald ligands that facilitate oxidative addition of chlorides and accelerate transmetallation with hindered boronates [1].[1]

-

-

Base: K₃PO₄ (Tribasic Potassium Phosphate, 3.0 equiv).[1]

-

Why: K₃PO₄ is more soluble in organic/water interfaces and often provides cleaner profiles for sensitive boronates than carbonate bases [2].[1]

-

Step-by-Step Protocol:

-

Pre-complexation: In the reaction vessel, add Pd₂(dba)₃ and XPhos. Purge with N₂.[1] Add 1 mL of solvent and stir at RT for 10 mins to generate the active catalytic species (color change often observed).

-

Addition: Add the Aryl Halide, Boronate (1.3 equiv), and K₃PO₄.

-

Reaction: Heat to 100°C (or reflux) for 12–24 hours.

-

Note: If protodeboronation (formation of 1-ethoxy-4-fluorobenzene) is observed, lower the temperature to 80°C and increase catalyst loading.

Self-Validating Workflow & Troubleshooting

To ensure scientific integrity, the following workflow includes "Stop/Go" decision points.

Figure 2: Experimental decision tree. The presence of the ortho-fluorine requires vigilance regarding protodeboronation (Fail1 path).

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Starting Material (Halide) remains | Catalyst death or slow oxidative addition.[1] | Switch to XPhos Pd G3 or SPhos Pd G3 precatalysts.[1] Ensure rigorous degassing. |

| Boronate disappears, no Product | Protodeboronation (Hydrolysis of C-B bond).[1] | The 2-F group destabilizes the C-B bond.[1] Remove water. Use anhydrous DMF/Dioxane with CsF or K₃PO₄ (anhydrous) [3].[1] |

| Homocoupling of Halide | Oxygen presence.[1][3] | Re-degas solvents.[1] Add the boronate in portions to keep its concentration low relative to the catalyst. |

Safety & Handling

-

Fluorine Hazard: While the ester is stable, combustion or strong acidic decomposition can release HF. Use standard PPE.[1]

-

Storage: Store at 2–8°C. Pinacol esters are generally shelf-stable but can hydrolyze slowly in moist air.[1] Keep desiccated.

References

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[1][3][4][5][6] Accounts of Chemical Research, 41(11), 1461–1473.

-

Miyaura, N. (2002).[1] Cross-Coupling Reactions: A Practical Guide. Springer.[1] (Foundational text on base selection in Suzuki coupling).

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.

-

Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [1]

Sources

Application Note: Precision Coupling of Sterically Hindered Ortho-Fluoro Boronates

Executive Summary: The "Perfect Storm" of Coupling Challenges

Coupling sterically hindered ortho-fluoro phenylboronates represents one of the most deceptive challenges in medicinal chemistry. These substrates present a "perfect storm" of opposing forces:

-

Steric Hindrance: Bulky ortho-substituents impede the approach of the boron reagent to the palladium center during transmetallation.

-

Electronic Destabilization: The high electronegativity of the ortho-fluorine atom inductively stabilizes the boronate "ate" complex intermediate, paradoxically accelerating protodeboronation (C-B bond cleavage) over the desired transmetallation.

This guide provides a validated roadmap to overcome these competing pathways, moving beyond standard "Suzuki conditions" to specialized protocols designed for labile, hindered substrates.

Mechanistic Insight: The Race Against Protodeboronation

To optimize these reactions, one must understand the failure mode. The primary enemy is not catalyst deactivation, but the consumption of the boron reagent via protodeboronation before it can couple.

The Ortho-Fluoro Effect

In a standard Suzuki cycle, base activation forms a boronate "ate" complex (

-

The -I (inductive) effect of fluorine stabilizes the negative charge on the ipso-carbon during the transition state of C-B bond cleavage.

-

This lowers the activation energy for hydrolysis, leading to rapid formation of the defluoroboronated arene (

).

Pathway Visualization

The diagram below illustrates the kinetic competition. Success requires maximizing

Figure 1: Kinetic competition between productive transmetallation and destructive protodeboronation.[1] The ortho-fluoro substituent significantly increases

Strategic Optimization Matrix

Success relies on three pillars: Ligand Sterics , Base Selection , and Water Management .

Ligand Selection

For hindered ortho-fluoro substrates, standard ligands (

| Ligand | Class | Application Utility |

| SPhos | Dialkylbiaryl phosphine | First Choice. Excellent for sterically hindered substrates.[1] The methoxy group provides stability and facilitates reductive elimination. |

| XPhos | Dialkylbiaryl phosphine | Heavy Sterics. Use when the coupling partner (halide) is also extremely hindered (e.g., ortho,ortho-disubstituted).[1] |

| RuPhos | Dialkylbiaryl phosphine | Electronic Tuning. Best for electron-poor halides or when using amines/alkoxides, but highly effective for hindered biaryls. |

| P(t-Bu)3 | Tri-alkyl phosphine | High Activity. extremely active but air-sensitive.[1] Good alternative if Buchwald ligands fail.[1] |

The Water Paradox

-

Aqueous Conditions: Necessary for solubility of inorganic bases and formation of the active "ate" species.

-

The Risk: Water is the proton source for protodeboronation.[2]

-

Solution: Use anhydrous conditions with a base that has finite solubility in organic solvents (e.g.,

or

Experimental Protocols

Protocol A: The "Rapid Coupling" Screen (Standard)

Use this for substrates with moderate stability where speed is key.[1]

Reagents:

-

Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%) OR SPhos Pd G3/G4 (2 mol%) (Recommended).[1]

-

Base:

(2.0 equiv, 0.5M aqueous solution).[1] -

Solvent: Toluene or 1,4-Dioxane.

Procedure:

-

Charge a reaction vial with the aryl halide (1.0 equiv), ortho-fluoro boronic acid (1.5 equiv), and SPhos Pd G3 (0.02 equiv).[1]

-

Evacuate and backfill with inert gas (

or -

Add degassed Toluene (concentration 0.2 M).[1]

-

Add degassed 0.5 M aqueous

(2.0 equiv).[1] -

Seal and heat vigorously at 80-100 °C for 2-4 hours. Note: High temperature is required to overcome the steric barrier to transmetallation.

-

Validation: Monitor by LCMS. If Ar-H (protodeboronation) > 20%, switch to Protocol B.[1]

Protocol B: The "Anhydrous" Protocol (High Instability)

Use this for highly labile ortho-fluoro boronates or when Protocol A yields mostly deboronated product.[1]

Concept: By removing water, we eliminate the primary proton source for decomposition. We use a boronic ester (Pinacol) which is more stable than the acid, or a MIDA boronate.[1]

Reagents:

-

Substrate: Ortho-fluoro Aryl Pinacol Ester (BPin) or MIDA Boronate .[1]

-

Catalyst: XPhos Pd G3 or Pd2(dba)3 + XPhos (1:2 ratio).[1]

-

Base: Anhydrous

(finely ground) or CsF (2-3 equiv).[1] -

Solvent: Anhydrous 1,4-Dioxane or n-Butanol (if solubility is poor).[1]

Procedure:

-

Drying: Flame-dry the reaction vessel and cool under Argon.

-

Charge: Add Aryl Halide (1.0 equiv), Boronate Ester (1.2 - 1.5 equiv), Pre-catalyst (2-5 mol%), and Anhydrous Base (3.0 equiv).

-

Solvent: Add Anhydrous Dioxane (0.15 M).

-

Cycle: Purge with Argon for 5 minutes (bubbling).

-

Reaction: Heat to 100 °C for 12-18 hours.

Decision Workflow & Troubleshooting

Use this logic flow to determine the correct experimental path.

Figure 2: Experimental decision tree for selecting and optimizing reaction conditions.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| High Protodeboronation (Ar-H) | Hydrolysis of C-B bond is faster than transmetallation. | 1.[1] Switch to Anhydrous Protocol (B).2. Use MIDA boronates (slow release).3.[1][3] Increase catalyst loading to 5-10% to outcompete decay.[1] |

| No Reaction (SM Recovery) | Steric bulk preventing oxidative addition or transmetallation. | 1.[1] Switch to XPhos or P(t-Bu)3 (smaller cone angle, high electron density).2.[1] Increase temperature (>100°C).3. Ensure Halide is Bromide or Iodide (Chlorides are too sluggish).[1] |

| Homocoupling (Ar-Ar) | Oxidation of boronic acid by | 1.[1] Rigorous degassing (freeze-pump-thaw).2. Avoid excessive base concentration. |

References

-

Mechanistic Studies on Protodeboronation

-

Buchwald Ligand Systems (SPhos/XPhos)

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids. Accounts of Chemical Research.

-

-

MIDA Boronates (Slow Release Strategy)

-

Anhydrous Fluoride Activation

-

Review of Side Reactions

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. Protodeboronation - Wikipedia [en.wikipedia.org]

- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: Improving Yields in Suzuki Coupling with 2-Fluoro Substituted Boronates

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, chemists, and drug development professionals encountering challenges with 2-fluoro substituted arylboronates. The unique electronic properties of these substrates often lead to frustratingly low yields and complex side reactions. This document provides in-depth troubleshooting advice, field-proven protocols, and answers to frequently asked questions to help you navigate these challenges and achieve your synthetic goals.

Part 1: Troubleshooting Guide

This section is formatted as a series of common problems encountered in the lab. Each question is followed by an analysis of the root causes and a set of actionable solutions.

Question 1: My reaction shows very low conversion or has stalled completely. What's going wrong?

This is the most frequent issue when working with 2-fluoro substituted boronates. The primary culprit is often the inherent instability of the boronic acid derivative under the reaction conditions.

Root Cause Analysis:

-

Protodeboronation: The electron-withdrawing nature of the ortho-fluoro substituent increases the Lewis acidity of the boron center, making the C-B bond highly susceptible to cleavage by protons (protodeboronation), especially in the presence of water and base.[1][2] This side reaction consumes your starting material, converting it into a simple fluoroarene byproduct. The rate of deboronation for fluorinated phenylboronic acids can be significantly faster than for other analogues.[3]

-

Inefficient Catalyst Activation or Deactivation: The active Pd(0) catalyst may not be generated efficiently from a Pd(II) precatalyst, or it may be deactivated by oxygen.[4] Phosphine ligands, crucial for the catalyst's function, can also be oxidized by trace air, rendering them ineffective.[4]

-

Slow Transmetalation: Transmetalation, the transfer of the aryl group from boron to palladium, is often the rate-limiting step.[5] For electron-deficient boronates, this step can be particularly sluggish without the right choice of base and conditions.[2][6]

Solutions & Optimization Strategies:

-

Stabilize the Boron Reagent: The most effective strategy is to protect the boronic acid functionality.

-

Switch to a Boronic Ester: Pinacol (Bpin) or neopentyl glycol esters are significantly more stable towards protodeboronation than the corresponding boronic acids.[7][8] They act as a "slow-release" source of the active boron species.

-

Use Potassium Aryltrifluoroborates (BF₃K salts): These are highly stable, crystalline solids that are less prone to protodeboronation.[9][10] They often require slightly different activation conditions but provide excellent results for challenging substrates.[11]

-

Employ MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and can be purified via chromatography.[9] They release the boronic acid slowly under basic aqueous conditions, keeping its concentration low and minimizing side reactions.[8]

-

-

Re-evaluate the Catalyst System: Standard catalysts like Pd(PPh₃)₄ may not be robust enough.

-

Use Modern Precatalysts: Buchwald-type precatalysts (e.g., XPhos-Pd-G3, SPhos-Pd-G2) are designed for the reliable and rapid generation of the active Pd(0) species, which is critical when your boronic acid is unstable.[8][12]

-

Select Bulky, Electron-Rich Ligands: Ligands like XPhos, SPhos, RuPhos, or P(tBu)₃ are highly effective.[6][13] Their steric bulk promotes the final reductive elimination step, while their electron-rich nature facilitates the initial oxidative addition, accelerating the overall catalytic cycle.[14]

-

-

Optimize the Base and Solvent:

-

Base Selection: A common cause of failure is an inappropriate base.[1] While strong bases can accelerate transmetalation, they can also promote rapid protodeboronation. Start with milder carbonate or phosphate bases. Potassium phosphate (K₃PO₄) is often an excellent choice for these sensitive substrates.[1][3]

-

Solvent System: A biphasic solvent system like dioxane/water or 2-MeTHF/water is standard.[15][16] The water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[15] Ensure vigorous stirring to maximize the interface between the organic and aqueous phases.[4][16]

-

-

Ensure Rigorous Anhydrous & Degassing Techniques:

-

Degassing is Critical: Oxygen is the enemy of the active Pd(0) catalyst and phosphine ligands.[4] Thoroughly degas all solvents (including water) and the reaction mixture before heating. Use at least three freeze-pump-thaw cycles or sparge with an inert gas (Argon or Nitrogen) for 20-30 minutes.[1][4]

-

Use High-Purity Reagents: Ensure your boronic acid/ester is fresh, the palladium source is active, and the ligands have been stored under an inert atmosphere.[1][4]

-

Troubleshooting Flowchart: Low Yield

Below is a decision tree to guide your optimization process when faced with low conversion.

Caption: Troubleshooting decision tree for low-yield Suzuki couplings.

Question 2: I'm seeing a lot of biaryl homocoupling product from my boronic acid. How can I prevent this?

The formation of a symmetrical biaryl derived from your boronic acid is a common and wasteful side reaction.

Root Cause Analysis:

-

Presence of Oxygen: The most common cause is inadequate degassing.[4] Oxygen can facilitate the palladium-catalyzed oxidative homocoupling of the boronic acid.[8]

-

Use of Pd(II) Precatalysts: When using a Pd(II) source like Pd(OAc)₂, the in-situ reduction to the active Pd(0) species can consume the boronic acid as a reductant, leading to homocoupling.[4][8]

Solutions & Optimization Strategies:

-

Improve Degassing: This is the first and most critical step. Ensure your solvents and reaction setup are rigorously purged of all oxygen.[4]

-

Use a Pd(0) Source or Modern Precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can mitigate this issue as it doesn't require a reductive activation step.[4] Better yet, use a modern precatalyst that is designed for clean and efficient generation of the active catalyst.[8]

-

Controlled Addition: In some cases, the slow addition of the boronic acid via syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction relative to the desired cross-coupling.[1][17]

Part 2: Frequently Asked Questions (FAQs)

Why are 2-fluoro substituted boronates so challenging for Suzuki coupling?

The challenge lies in the electronics of the substrate. The fluorine atom is highly electronegative and exerts a strong inductive electron-withdrawing effect. This has two major consequences:

-

Increased Susceptibility to Protodeboronation: The electron withdrawal makes the ipso-carbon more electrophilic and the C-B bond weaker and more polarized, thus more easily cleaved by protic sources.[2][3]

-

Slower Transmetalation: While electron-withdrawing groups on the aryl halide partner can accelerate oxidative addition, they can slow down the transmetalation step for the boronic acid partner.[6][18] This creates a kinetic scenario where the rate of decomposition (protodeboronation) can be competitive with or even faster than the rate of productive coupling.[3]

Which catalyst and ligand systems are most effective?

For challenging, electron-deficient substrates like 2-fluoroaryl boronates, the consensus is to use catalyst systems featuring sterically hindered, electron-rich phosphine ligands .[6][14] These ligands stabilize the palladium center, promote the key steps of the catalytic cycle, and are robust enough to handle a wide range of functional groups.

| Catalyst/Ligand System | Key Features | Recommended Use |

| Buchwald Ligands (SPhos, XPhos, RuPhos) | Highly electron-rich and sterically bulky biaryl phosphines.[1][13] | The gold standard for difficult couplings, including those with aryl chlorides and electron-deficient partners.[10][19] |

| Trialkylphosphines (P(tBu)₃, PCy₃) | Very electron-rich and cone angle provides significant steric bulk.[6] | Excellent for promoting oxidative addition of less reactive aryl halides.[20] |

| Precatalysts (e.g., XPhos-Pd-G3/G4) | Air- and moisture-stable Pd(II) complexes that reliably generate the active Pd(0) catalyst.[8][12] | Highly recommended for reproducibility and for reactions with sensitive substrates where clean catalyst activation is crucial. |

How do I choose the right base and solvent?

The base is not just a spectator; it is critical for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[1][20] The choice is often interdependent with the solvent.

| Base | Common Solvents | Characteristics & Comments |

| K₃PO₄ | Dioxane/H₂O, THF/H₂O, 2-MeTHF/H₂O | Often the best first choice for sensitive boronates. Moderately strong base that minimizes protodeboronation.[1][3] |

| Cs₂CO₃ | Dioxane/H₂O, Toluene/H₂O | A stronger base that can be effective for sluggish reactions, but carries a higher risk of protodeboronation.[21] |

| K₂CO₃ | Dioxane/H₂O, Toluene/H₂O | A standard, cost-effective base. May be less effective than K₃PO₄ for these specific substrates.[4] |

| KF | Anhydrous THF, Dioxane | A fluoride source used in anhydrous conditions, particularly with boronic esters. Can be very mild.[18][20] |

Should I use a Boronic Acid, Pinacol Ester (Bpin), or Trifluoroborate (BF₃K)?

For 2-fluoro substituted systems, moving away from the free boronic acid is highly recommended. The added stability of esters or trifluoroborates is a significant advantage that often outweighs any potential decrease in reactivity.[11]

| Boron Reagent | Pros | Cons | Best For... |

| Boronic Acid | High reactivity, atom economical.[18][22] | Prone to protodeboronation and homocoupling, can be difficult to purify.[3][8] | Simple, robust substrates where stability is not a concern. |

| Pinacol Ester (Bpin) | Much more stable than boronic acids, easy to handle, often purifiable by chromatography.[7][8] | Less reactive, may require higher temperatures or more active catalysts.[7] | Highly recommended for 2-fluoroaryl systems to avoid protodeboronation. |

| Trifluoroborate (BF₃K) | Exceptionally stable, crystalline solids, easy to handle.[9][10] | Requires hydrolysis to the boronic acid in situ, which can be complex.[11][23] | Cases of extreme instability or when a very slow release of the boronic acid is beneficial. |

Catalytic Cycle and the Protodeboronation Challenge

The diagram below illustrates the standard Suzuki-Miyaura catalytic cycle and highlights how protodeboronation acts as a major off-cycle pathway that consumes the vital boron reagent.

Caption: Catalytic cycle showing protodeboronation as a key side reaction.

Part 3: Experimental Protocol

General Procedure for Suzuki Coupling with a 2-Fluoroarylboronic Pinacol Ester

This protocol is a robust starting point for optimization. It incorporates best practices to mitigate the common failure modes discussed above.

Materials:

-

Aryl Halide (Ar¹-X) (1.0 mmol, 1.0 equiv)

-

2-Fluoroarylboronic Pinacol Ester (Ar²-Bpin) (1.3 mmol, 1.3 equiv)[1]

-

Palladium Precatalyst (e.g., XPhos-Pd-G3) (0.02 mmol, 2 mol%)

-

Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 mmol, 2.0 equiv)[1]

-

Degassed Solvent System: 1,4-Dioxane and Water (4:1 v/v, 5 mL total)

Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (if solid), 2-fluoroarylboronic pinacol ester, K₃PO₄, and the palladium precatalyst.

-

Scientist's Note: Adding all solids at the beginning under an inert atmosphere minimizes exposure to air and moisture.[12]

-

-

Inert Atmosphere: Seal the flask with a septum, and purge and backfill with high-purity argon or nitrogen for at least three cycles.[12] If the aryl halide is a liquid, add it via syringe at this stage.

-

Solvent Addition: Add the degassed 1,4-dioxane (4 mL) via syringe, followed by the degassed water (1 mL).

-

Degassing (Optional but Recommended): For maximum air removal, subject the entire sealed reaction mixture to three cycles of freeze-pump-thaw.[1]

-

Reaction: Place the flask in a preheated oil bath at 80-100 °C. Stir the mixture vigorously for the duration of the reaction (typically 4-24 hours).

-

Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small, quenched aliquots.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Wash the organic layer with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

References

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

-

Ting, R., Adam, M. J., & Perrin, D. M. (2008). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry. [Link]

-

Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. [Link]

-

CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]

-

Vallejo-Sánchez, A., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

-

ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. [Link]

-

Borates Today. (2021). Boron Suzuki Coupling. Borates Today. [Link]

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research. [Link]

-

Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. [Link]

-

Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. [Link]

-

University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

-

ResearchGate. (2025). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. [Link]

-